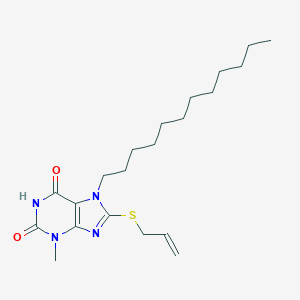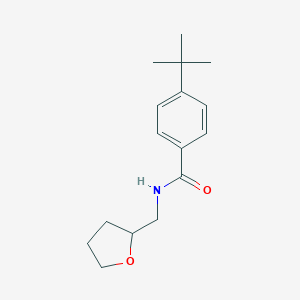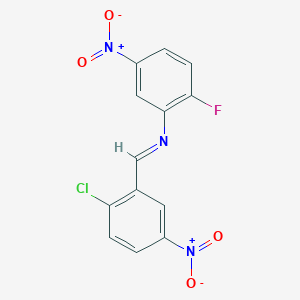
8-(Allylthio)-7-Dodecyl-3-methyl-3,7-dihydro-1H-purin-2,6-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(allylsulfanyl)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as ADDP, is a purine derivative that has been widely studied for its potential applications in scientific research. ADDP is a synthetic compound that is structurally similar to adenosine, a nucleoside that plays a key role in many biological processes. In
Wissenschaftliche Forschungsanwendungen
Sirtuin-Hemmung
Diese Verbindung wurde als potenzieller Hemmstoff von Sirtuinen identifiziert, einer Familie von NAD+-abhängigen Deacetylasen . Sirtuine spielen eine entscheidende Rolle in zellulären Prozessen wie Alterung, Genexpression und Stoffwechsel. Die Hemmung von Sirtuinen hat therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten, darunter neurodegenerative Erkrankungen und Krebs. Die Fähigkeit der Verbindung, an die Acetyl-Lysin-Bindungsstelle von Sirtuinen zu binden, deutet auf ihre Nützlichkeit bei der Modulation der Aktivität dieser Enzyme hin.
Wirkmechanismus
The mechanism of action of 8-(allylsulfanyl)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood, but it is believed to involve the modulation of adenosine receptors and the inhibition of certain enzymes involved in cell proliferation and survival. 8-(allylsulfanyl)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to bind to adenosine receptors with high affinity, which may contribute to its ability to induce apoptosis in cancer cells and protect neurons from oxidative stress. Additionally, 8-(allylsulfanyl)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to inhibit the activity of enzymes such as dihydroorotate dehydrogenase, which is involved in the synthesis of pyrimidine nucleotides, and glyceraldehyde-3-phosphate dehydrogenase, which is involved in glycolysis.
Biochemical and Physiological Effects
8-(allylsulfanyl)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the protection of neurons from oxidative stress, and the modulation of immune cell activity. Additionally, 8-(allylsulfanyl)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to inhibit the synthesis of pyrimidine nucleotides and glycolysis, which may contribute to its anticancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
8-(allylsulfanyl)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several advantages for lab experiments, including its high solubility in organic solvents such as DMSO and ethanol, its ability to induce apoptosis in cancer cells, and its neuroprotective effects. However, there are also some limitations to using 8-(allylsulfanyl)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments, including its relatively low stability in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 8-(allylsulfanyl)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione, including further studies on its mechanism of action, its potential as a therapeutic agent in cancer and neurodegenerative diseases, and its immunomodulatory effects. Additionally, further research is needed to explore the potential limitations of 8-(allylsulfanyl)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments and to develop new methods for synthesizing and administering the compound.
Synthesemethoden
8-(allylsulfanyl)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can be synthesized using a multistep reaction process that involves the reaction of 2,6-dioxopurine with 1-dodecanethiol, followed by allylation and oxidation reactions. The final product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Eigenschaften
IUPAC Name |
7-dodecyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O2S/c1-4-6-7-8-9-10-11-12-13-14-15-25-17-18(22-21(25)28-16-5-2)24(3)20(27)23-19(17)26/h5H,2,4,6-16H2,1,3H3,(H,23,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXJTJDPUQIRAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1C2=C(N=C1SCC=C)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1E,2E)-bis[(5-bromothiophen-2-yl)methylidene]hydrazine](/img/structure/B406134.png)
![2-[(mesitylmethylene)amino]-N-phenylbenzamide](/img/structure/B406136.png)
![N-[(5-bromo-2-thienyl)methylene]-2-methyl-4-nitroaniline](/img/structure/B406139.png)

![2-({(e)-[4-(Methylsulfanyl)phenyl]methylene}amino)benzamide](/img/structure/B406141.png)

![Ethyl 4-[({5-nitro-2-thienyl}methylene)amino]benzoate](/img/structure/B406146.png)
![(2-Fluoro-5-nitrophenyl)[4-(methylsulfanyl)benzylidene]amine](/img/structure/B406147.png)
![2-methoxy-N-[(3-methyl-2-thienyl)methylene]-5-nitroaniline](/img/structure/B406148.png)
![3-Benzyl-5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B406149.png)
![3-chloro-N'-[(9-ethyl-9H-carbazol-3-yl)methylene]benzohydrazide](/img/structure/B406150.png)
![5-{4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B406151.png)

